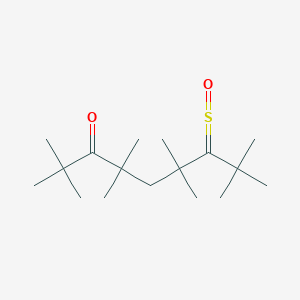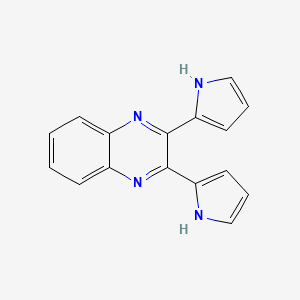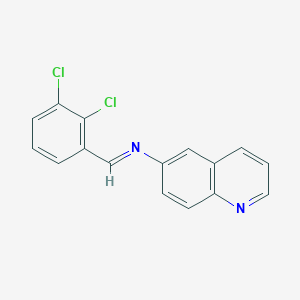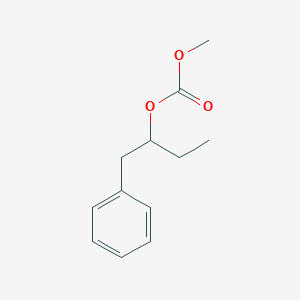
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one is a complex organic compound with a unique structure that includes multiple methyl groups and a sulfur atom in a lambda4 oxidation state. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,4,4,6,6,8,8-octamethyl-3-nonanone with sulfur-containing reagents under controlled conditions to introduce the sulfur atom in the desired oxidation state .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the lambda4 oxidation state plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include redox reactions and covalent modifications of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4,6,6,8,8-Octamethyl-7-sulfinyl-3-nonanone: Similar structure but with a different oxidation state of sulfur.
Octamethylcyclotetrasiloxane: Contains silicon atoms instead of sulfur, used in different applications
Uniqueness
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one is unique due to its specific sulfur oxidation state and the presence of multiple methyl groups, which confer distinct chemical and physical properties compared to similar compounds .
Propiedades
Número CAS |
188776-07-0 |
|---|---|
Fórmula molecular |
C17H32O2S |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8-octamethyl-7-sulfinylnonan-3-one |
InChI |
InChI=1S/C17H32O2S/c1-14(2,3)12(18)16(7,8)11-17(9,10)13(20-19)15(4,5)6/h11H2,1-10H3 |
Clave InChI |
NKPGWSLICHIULB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C)(C)CC(C)(C)C(=S=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)

![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)




![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)



